molecular formula C5H7NO B6154747 3-isocyanato-2-methylprop-1-ene CAS No. 10182-00-0

3-isocyanato-2-methylprop-1-ene

Cat. No.: B6154747
CAS No.: 10182-00-0
M. Wt: 97.12 g/mol
InChI Key: BPNXXMUMCQMFLU-UHFFFAOYSA-N
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Description

3-isocyanato-2-methylprop-1-ene: is a versatile chemical compound with the molecular formula C₅H₇NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a methylpropene backbone. This compound is used in various scientific research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-isocyanato-2-methylprop-1-ene typically involves the reaction of 3-amino-2-methylprop-1-ene with phosgene (COCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{3-amino-2-methylprop-1-ene} + \text{phosgene} \rightarrow \text{this compound} + \text{hydrogen chloride} ]

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and specialized equipment .

Chemical Reactions Analysis

Types of Reactions: 3-isocyanato-2-methylprop-1-ene undergoes various types of chemical reactions, including:

    Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.

    Polymerization Reactions: It can participate in polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.

Common Reagents and Conditions:

    Alcohols: React with this compound to form urethanes under mild conditions.

    Amines: React with this compound to form ureas, often requiring a catalyst to proceed efficiently.

    Water: Reacts with this compound to form carbamic acids, which can further decompose to form carbon dioxide and amines.

Major Products Formed:

Scientific Research Applications

3-isocyanato-2-methylprop-1-ene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-isocyanato-2-methylprop-1-ene involves the reactivity of the isocyanate group (-N=C=O). This group is highly electrophilic and reacts readily with nucleophiles, such as alcohols and amines, to form stable covalent bonds. The molecular targets and pathways involved in these reactions include the formation of urethane and urea linkages, which are crucial in the synthesis of polyurethanes and other polymeric materials .

Comparison with Similar Compounds

    Methyl isocyanate: A highly reactive isocyanate used in the production of pesticides and polyurethane foams.

    Phenyl isocyanate: Used in organic synthesis for the preparation of ureas and carbamates.

    Hexamethylene diisocyanate: Utilized in the production of polyurethanes and as a cross-linking agent in coatings.

Uniqueness of 3-isocyanato-2-methylprop-1-ene: this compound is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo polymerization and form stable urethane and urea linkages makes it particularly valuable in the production of polyurethanes and other polymeric materials .

Properties

CAS No.

10182-00-0

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

3-isocyanato-2-methylprop-1-ene

InChI

InChI=1S/C5H7NO/c1-5(2)3-6-4-7/h1,3H2,2H3

InChI Key

BPNXXMUMCQMFLU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN=C=O

Purity

95

Origin of Product

United States

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